molecular formula C11H14O3 B1235544 Ethyl 2-hydroxy-3-phenylpropanoate CAS No. 15399-05-0

Ethyl 2-hydroxy-3-phenylpropanoate

Cat. No. B1235544
CAS RN: 15399-05-0
M. Wt: 194.23 g/mol
InChI Key: HBOGUIFRIAXYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ethyl 2-hydroxy-3-phenylpropanoate can be synthesized through various chemical processes. One method involves the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and enzymes, leading to a decrease in reaction time without significantly changing the yield or enantiomeric excess of reaction products (Ribeiro et al., 2001). Another approach is the rearrangement of the cyclic ethylene acetal of 2-bromopropiophenone to 2-hydroxyethyl 2-phenylpropanoate catalyzed by zinc exchanged Y zeolites (Baldoví et al., 1992).

Molecular Structure Analysis

The molecular structure of ethyl 2-hydroxy-3-phenylpropanoate has been characterized through various spectroscopic and crystallographic techniques. For instance, a study synthesized a related compound and characterized it using NMR spectroscopy and single-crystal X-ray diffraction, highlighting the compound's potential bioactivity (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

Ethyl 2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, demonstrating its versatility as a chemical intermediate. The compound has been involved in the formation of poly-substituted furans via oxidative annulation reactions, offering a novel method for constructing poly-substituted furans with wide substrate scope (Chourasiya et al., 2023).

Physical Properties Analysis

The physical properties of ethyl 2-hydroxy-3-phenylpropanoate, such as solubility, melting point, and boiling point, are crucial for its application in various industrial processes. However, detailed studies focusing exclusively on these properties were not identified in the current literature search, indicating a gap in research that could be explored further.

Chemical Properties Analysis

Ethyl 2-hydroxy-3-phenylpropanoate exhibits various chemical properties, including reactivity towards nucleophiles and its role as an intermediate in synthesizing complex molecules. For example, its transformation into ethyl 2-aminopropenoate upon treatment with thiophenol or sodium ethoxide demonstrates its chemical versatility (Kakimoto et al., 1982).

Scientific Research Applications

Ultrasound in Enzymatic Hydrolysis

Ethyl 2-hydroxy-3-phenylpropanoate's enzymatic hydrolysis using ultrasound and various enzymes was investigated, revealing that ultrasound can decrease the reaction time without significantly affecting yield or enantiomeric excess of the products (Ribeiro, Passaroto, & Brenelli, 2001).

Chemo-enzymatic Synthesis

A study focused on the chemo-enzymatic synthesis of ethyl 2-hydroxy-3-phenylpropanoate using porcine pancreas lipase, highlighting its potential in producing optically pure compounds used in antidepressant drugs (Zhao, Ma, Fu, & Zhang, 2014).

Catalysis Research

Research on palladium-catalyzed hydroesterification demonstrates the synthesis of 3-arylpropanoate esters from ethyl 2-hydroxy-3-phenylpropanoate, proving its utility in catalytic processes (Deng, Han, Ke, Ning, & Chen, 2022).

Fungal Compound Isolation

Isolation of compounds from marine fungus Nigrospora sphaerica included derivatives of ethyl 2-hydroxy-3-phenylpropanoate, showcasing its occurrence in natural sources (Zhang, Tian, Zhou, Zhang, Li, Hua, & Pei, 2009).

Biocatalysis in Taxol Production

Biocatalytic methods for producing protected phenylisoserine, a Taxol component, involved asymmetric reduction processes using ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate (Rimoldi, Pellizzoni, Facchetti, Molinari, Zerla, & Gandolfi, 2011).

Enantioselective Hydrogenation

Studies on the enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate, a process relevant to the synthesis of ethyl 2-hydroxy-3-phenylpropanoate, were reported (Meng, Zhu, & Zhang, 2008).

Direct Chlorination Study

The synthesis of Ethyl 3-chloro-3-phenylpropanoate through direct chlorination of ethyl 2-hydroxy-3-phenylpropanoate highlights a method to derive functionalized compounds (Yasuda, Yamasaki, Onishi, & Baba, 2006).

properties

IUPAC Name

ethyl 2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOGUIFRIAXYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934886
Record name Ethyl 2-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow clear liquid / Black pepper like aroma
Record name Ethyl 2-hydroxy-3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble, Soluble (in ethanol)
Record name Ethyl 2-hydroxy-3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.092-1.102
Record name Ethyl 2-hydroxy-3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 2-hydroxy-3-phenylpropanoate

CAS RN

15399-05-0
Record name Ethyl 2-hydroxy-3-phenylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15399-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl phenyllactate, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015399050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL PHENYLLACTATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R64374A2E5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 2-hydroxy-3-phenylpropanoic acid (2.10 g, 12.6 mmol) in ethanol (50 mL) was saturated with gaseous hydrochloric acid and allowed to stand at room temperature overnight. The reaction mixture was poured into water, neutralized with solid sodium hydrogen carbonate and extracted with ethyl acetate. The organic phase was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give ethyl 2-hydroxy-3-phenylpropanoate as a peach-colored oil (2.00 g, 82%); 1HNMR (200 MHz, DMSO-d6): δ7.15-7.35 (m, 5H), 5.4-5.6 (br, 1H), 4.15-4.3 (br, 1H), 4.05 (q, 2H, J=7.3 Hz), 2.75-3.0 (m, 2H), and 1.2 ppm (t, 3H, J=7.4 Hz).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-hydroxy-3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-hydroxy-3-phenylpropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-hydroxy-3-phenylpropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-hydroxy-3-phenylpropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-hydroxy-3-phenylpropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-hydroxy-3-phenylpropanoate

Citations

For This Compound
81
Citations
S Table - Am J Enol Vitic - Am Soc Enol Viticulture
… , fattyc Ethyl 9-decenoate 1777 A 91 Floral, honey, rosy, balsamic, dark chocolate, anise seedc Ethyl 4-hydroxybutanoate 1798 C 87 Caramelc Ethyl 2-hydroxy-3-phenylpropanoate …
Number of citations: 0 www.ajevonline.org
NTT Thuy, HTM Hien, NC Ha, LT Thom… - Natural Product …, 2023 - Taylor & Francis
… One new indol, N-methoxymethyltryptophol (1), one new phenolic, (2 R)-2-(4-hydroxyphenyl)ethyl 2-hydroxy-3-phenylpropanoate (2) and fifteen known compounds (3–17) were …
Number of citations: 4 www.tandfonline.com
JA Pino, O Queris - Journal of agricultural and food chemistry, 2011 - ACS Publications
… , 1,3-propylene diacetate, ethyl nicotinate, ethyl 3-hydroxyoctanoate, ethyl 3-hydroxydecanoate, diethyl 2-hydroxypentanedienoate, ethyl 2-hydroxy-3-phenylpropanoate, 2-phenylethyl …
Number of citations: 31 pubs.acs.org
GG Cox, D Haigh, RM Hindley, DJ Miller, CJ Moody - Tetrahedron letters, 1994 - Elsevier
Rhodium(II) carboxylate catalysed decomposition of diazo esters 3 and 4 in the presence of alcohols or water results in formation of 2-alkoxy- or 2-hydroxy-3-arylpropanoates …
Number of citations: 38 www.sciencedirect.com
W Fan, MC Qian - Journal of Agricultural and Food Chemistry, 2005 - ACS Publications
… butanoate, ethyl 2-hydroxy-3-phenylpropanoate, and hexyl … aromas except for ethyl 2-hydroxy-3-phenylpropanoate, which … butanoate, ethyl 2-hydroxy-3-phenylpropanoate, and hexyl …
Number of citations: 342 pubs.acs.org
W Fan, MC Qian - Flavour and fragrance journal, 2006 - Wiley Online Library
Aroma compounds in Chinese ‘Yanghe Daqu’ liquor were investigated with normal phase chromatography fractionation followed by gas chromatography–olfactometry (GC–O). Yanghe …
Number of citations: 321 onlinelibrary.wiley.com
Y Xu, W Fan, MC Qian - Journal of Agricultural and Food …, 2007 - ACS Publications
… Aromatic ethyl esters, ethyl benzoate, ethyl 2-phenylacetate, and ethyl 2-hydroxy-3-phenylpropanoate, were detected by GC-O in both samples. Several hydroxy esters were also …
Number of citations: 215 pubs.acs.org
LV Vişan, RV Dobrinoiu… - … Bulletin. Series F …, 2017 - biotechnologyjournal.usamv.ro
… decanoate, ethyl 3-hidroxy butanoate and Phenyl acetate, but heavy odor, unpleasant: Ethyl acetate, Ethyl caproate (pungent, sour, cheese), and Ethyl-2-hydroxy-3-phenylpropanoate. …
Number of citations: 2 biotechnologyjournal.usamv.ro
T Sasaki, N Ochiai, Y Yamazaki, K Sasamoto - Food Chemistry, 2023 - Elsevier
… Diethyl 2-hydroxypentanedioate and ethyl 2-hydroxy-3-phenylpropanoate (no. 36 and 41) were purchased from Toronto Research Chemicals (Toronto, ON, Canada). 4-Ethoxycarbonyl-…
Number of citations: 3 www.sciencedirect.com
W Fan, MC Qian - Journal of agricultural and food chemistry, 2006 - ACS Publications
Aroma compounds in Chinese “Wuliangye” liquor were identified by gas chromatography−olfactometry (GC−O) after fractionation. A total of 132 odorants were detected by GC−O in …
Number of citations: 491 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.